Unii-3LM5SX2N4X
Description
Unii-3LM5SX2N4X is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to ensure unambiguous substance identification in regulatory contexts. Proper characterization of such compounds typically requires adherence to IUPAC nomenclature, comprehensive spectral data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR), and physicochemical property analysis, as outlined in medicinal chemistry reporting guidelines .
Properties
CAS No. |
868171-91-9 |
|---|---|
Molecular Formula |
C50H86O35P4 |
Molecular Weight |
1371.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate |
InChI |
InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1 |
InChI Key |
SVJGGWZOTSJMCQ-RMTIMQEASA-N |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-3LM5SX2N4X involves multiple steps, starting with the protection of hydroxyl groups on the inositol ring, followed by phosphorylation and esterification reactions. The reaction conditions typically require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted side reactions. The phosphorylation is carried out using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions to ensure selective phosphorylation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include steps for purification, such as crystallization or chromatography, to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Unii-3LM5SX2N4X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the phosphate groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the ester linkages, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol polyphosphate derivatives, while reduction could produce dephosphorylated analogs .
Scientific Research Applications
Unii-3LM5SX2N4X has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of inositol phosphates in various chemical reactions.
Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving calcium ion channels.
Medicine: this compound is being explored as a potential therapeutic agent for cystic fibrosis due to its ability to regulate airway secretory and absorptive processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
Unii-3LM5SX2N4X exerts its effects by mimicking the action of natural inositol phosphates. It regulates airway secretory and absorptive processes by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia. The compound interacts with specific molecular targets, including ion channels and transporters, to modulate their activity and restore normal cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Unii-3LM5SX2N4X, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, derived from standardized protocols for chemical research documentation :
Structural and Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | Data pending | 250.3 g/mol | 198.2 g/mol |
| LogP (Partition Coeff.) | Data pending | 2.5 | 1.8 |
| Solubility (mg/mL) | Data pending | 15.2 (Water) | 8.7 (Water) |
| Spectral Data (NMR) | Pending | [Ref: [1]] | [Ref: [1]] |
Notes:
- Structural analogs should be selected based on shared functional groups or scaffold similarities.
- Physicochemical data must be experimentally validated using techniques such as HPLC, mass spectrometry, or NMR .
Pharmacological Activity
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| IC$_{50}$ (nM) | Data pending | 12.4 ± 1.2 | 45.6 ± 3.8 |
| EC$_{50}$ (nM) | Data pending | 8.9 ± 0.7 | 22.1 ± 2.1 |
| Selectivity Index | Data pending | 15.2 | 4.3 |
Notes:
- Pharmacological comparisons require dose-response assays with appropriate positive/negative controls .
- Statistical validation (e.g., p-values, confidence intervals) is mandatory for biological data .
Research Findings and Limitations
The absence of explicit data for this compound in the provided evidence highlights a critical gap. However, methodological best practices from the sources emphasize:
Spectral Characterization : Full $ ^1H $- and $ ^{13}C $-NMR assignments are necessary to confirm structural integrity .
Biological Assays : Comparative IC${50}$/EC${50}$ values must be derived from replicated experiments with standardized cell lines .
Naming and Reporting: Adherence to IUPAC rules and avoidance of non-standard abbreviations ensure clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
